1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
CAS No.: 2098025-40-0
Cat. No.: VC3151895
Molecular Formula: C11H15N5
Molecular Weight: 217.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098025-40-0 |
|---|---|
| Molecular Formula | C11H15N5 |
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | 1-cyclopentylimidazo[1,2-b]pyrazole-7-carboximidamide |
| Standard InChI | InChI=1S/C11H15N5/c12-10(13)9-7-14-16-6-5-15(11(9)16)8-3-1-2-4-8/h5-8H,1-4H2,(H3,12,13) |
| Standard InChI Key | IIBGLXOCJLRPOE-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)N2C=CN3C2=C(C=N3)C(=N)N |
| Canonical SMILES | C1CCC(C1)N2C=CN3C2=C(C=N3)C(=N)N |
Introduction
Chemical Structure and Properties
Molecular Formula and Weight
The molecular formula of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is , indicating the presence of five nitrogen atoms within the heterocyclic core. Its molecular weight is calculated to be 217.27 g/mol. This relatively low molecular weight suggests that the compound may exhibit favorable pharmacokinetic properties, such as efficient cellular permeability.
Structural Description
The compound features a cyclopentyl group attached to the imidazo-pyrazole scaffold. The imidazo[1,2-b]pyrazole moiety is a fused bicyclic ring system consisting of an imidazole ring and a pyrazole ring. The carboximidamide group at position 7 introduces additional functionality that may interact with biological targets through hydrogen bonding or ionic interactions.
The canonical SMILES representation is . Its Standard InChIKey is , which uniquely identifies the compound in chemical databases.
Physicochemical Properties
The physicochemical properties include:
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Rotatable Bond Count: 2 .
These properties suggest moderate flexibility in its structure and potential for forming stable interactions with biological targets.
Synthesis Pathways
General Synthetic Approach
The synthesis of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide typically involves multi-step organic reactions aimed at constructing the fused heterocyclic core followed by functionalization at specific positions. The process begins with precursor molecules containing imidazole and pyrazole rings, which are subjected to cyclization reactions under controlled conditions.
Key Reactions
One common approach involves:
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Cyclization: Formation of the imidazo-pyrazole scaffold through condensation reactions.
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Functionalization: Introduction of the cyclopentyl group and carboximidamide functionality using electrophilic substitution or nucleophilic addition reactions.
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Purification: Chromatographic techniques to isolate the desired product with high purity.
Challenges in Synthesis
The synthesis can be challenging due to:
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Regioselectivity during cyclization.
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Stability of intermediate compounds.
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Optimization of reaction conditions to maximize yield while minimizing side products.
Biological Activity
Mechanism of Action
Studies on analogous compounds suggest mechanisms involving:
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Inhibition of Enzymatic Activity: Targeting kinases or other enzymes critical for cell signaling.
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Modulation of Cellular Differentiation: Inducing differentiation in cancer cells such as acute myeloid leukemia (AML) cells through pathways like ERK phosphorylation and AP-1 complex activation .
Applications in Research and Industry
Pharmaceutical Applications
Due to its structural similarity to biologically active compounds, 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide may serve as a lead compound for drug development targeting inflammatory diseases or cancers.
Diagnostic Tools
The compound's unique functional groups could be exploited for imaging or biomarker detection in diagnostic applications.
Chemical Research
Its scaffold can be used as a precursor for synthesizing derivatives with enhanced activity or selectivity.
Comparative Analysis with Related Compounds
Structural Analogues
Compounds such as 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole share similar scaffolds but differ in substituents at key positions, influencing their biological activity profiles .
Activity Profiles
Substituents like fluorine have been shown to enhance potency by increasing membrane permeability, suggesting possible modifications for optimizing activity in carboximidamide derivatives .
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